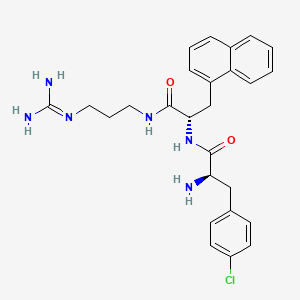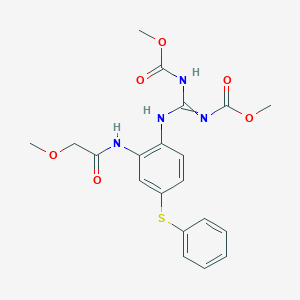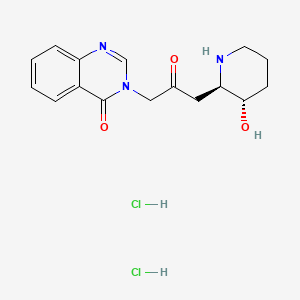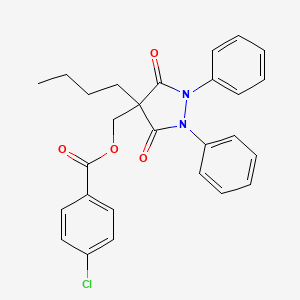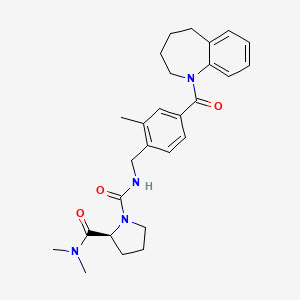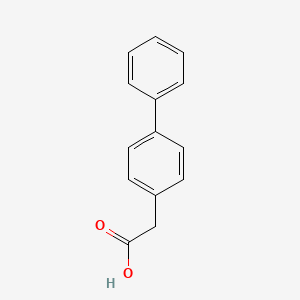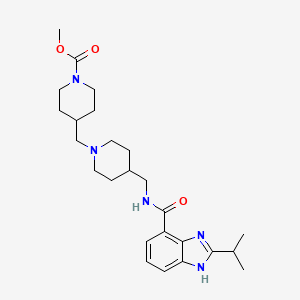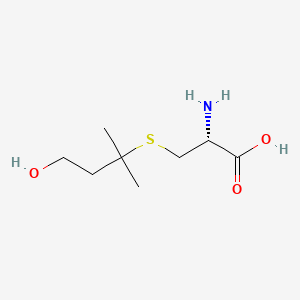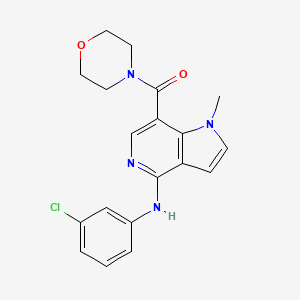
CB2 receptor agonist 7
Overview
Description
GSK-554418A is a novel azaindole compound that acts as a selective agonist for the cannabinoid receptor type 2 (CB2). It was developed by GlaxoSmithKline for the treatment of chronic pain. The compound has shown efficacy in both acute and chronic joint pain models .
Preparation Methods
The synthesis of GSK-554418A involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
GSK-554418A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
GSK-554418A has several scientific research applications:
Chemistry: It is used as a tool compound to study the CB2 receptor and its role in various biological processes.
Biology: The compound is used to investigate the effects of CB2 receptor activation on immune cells and inflammation.
Medicine: GSK-554418A is being explored for its potential therapeutic effects in treating chronic pain and other conditions related to CB2 receptor activity.
Industry: The compound is used in the development of new analgesic drugs and as a reference compound in pharmacological studies
Mechanism of Action
GSK-554418A exerts its effects by selectively binding to and activating the CB2 receptor. This receptor is primarily expressed in immune cells and is involved in modulating inflammation and pain. Upon activation, GSK-554418A triggers a cascade of intracellular signaling pathways that lead to the inhibition of pain signals and reduction of inflammation .
Comparison with Similar Compounds
GSK-554418A is unique compared to other CB2 agonists due to its high selectivity and potency. Similar compounds include:
HU-308: Another selective CB2 agonist with similar analgesic properties.
JWH-133: A synthetic cannabinoid that also targets the CB2 receptor.
AM1241: A CB2 agonist known for its anti-inflammatory effects. GSK-554418A stands out due to its brain-penetrant properties and efficacy in preclinical pain models .
Properties
CAS No. |
871819-90-8 |
|---|---|
Molecular Formula |
C19H19ClN4O2 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
[4-(3-chloroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C19H19ClN4O2/c1-23-6-5-15-17(23)16(19(25)24-7-9-26-10-8-24)12-21-18(15)22-14-4-2-3-13(20)11-14/h2-6,11-12H,7-10H2,1H3,(H,21,22) |
InChI Key |
VARGWBUXBMFVJN-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Canonical SMILES |
CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo(3,2-c)pyridin-7-yl)-1-morpholin-4-ylmethanone GSK 554418A GSK-554418A GSK554418A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![aluminum;4-[[3-carboxy-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B1672317.png)
![3-amino-N-(4-fluorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1672318.png)
